molecular formula C10H16O3 B14239434 methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate CAS No. 210761-80-1

methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate

Katalognummer: B14239434
CAS-Nummer: 210761-80-1
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: FBEOBFIDNOQTHL-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate is an organic compound with a unique structure that includes a hept-2-enoate backbone with two methyl groups and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors followed by esterification. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (4R,5R)-4,5-dimethyl-7-oxoheptanoate: Similar structure but lacks the double bond in the hept-2-enoate backbone.

    Ethyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate is unique due to its specific stereochemistry and the presence of both a ketone and an ester functional group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable intermediate in various chemical reactions.

Eigenschaften

CAS-Nummer

210761-80-1

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

methyl (4R,5R)-4,5-dimethyl-7-oxohept-2-enoate

InChI

InChI=1S/C10H16O3/c1-8(9(2)6-7-11)4-5-10(12)13-3/h4-5,7-9H,6H2,1-3H3/t8-,9+/m0/s1

InChI-Schlüssel

FBEOBFIDNOQTHL-DTWKUNHWSA-N

Isomerische SMILES

C[C@H](CC=O)[C@@H](C)C=CC(=O)OC

Kanonische SMILES

CC(CC=O)C(C)C=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.